

Mechanical properties of films made from Cyclobutane-1,2,3,4-tetracarboxylic dianhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
Cat. No.:	B1345555

[Get Quote](#)

A Comparative Guide to the Mechanical Properties of Polyimide Films Derived from Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride

This guide provides a comparative analysis of the mechanical properties of polyimide films synthesized from **Cyclobutane-1,2,3,4-tetracarboxylic dianhydride** (CBDA). The performance of CBDA-based films is evaluated against those derived from other commonly used dianhydrides, namely Pyromellitic dianhydride (PMDA), 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the selection and application of high-performance polymers.

Comparative Mechanical Properties

The mechanical integrity of polyimide films is critical for their application in demanding environments. Key parameters include tensile strength, which indicates the maximum stress a material can withstand while being stretched; Young's modulus, a measure of stiffness; and elongation at break, which signifies the material's ductility. The following table summarizes these properties for polyimide films synthesized from different dianhydrides, each combined with the aromatic diamine 4,4'-oxydianiline (ODA) to allow for a more direct comparison.

Dianhydride	Diamine	Tensile Strength (MPa)	Young's Modulus (GPa)	Elongation at Break (%)	Reference
CBDA	ODA	82 - 115	2.5 - 3.5	5 - 15	[1]
PMDA	ODA	114 - 172	2.5 - 3.42	2.8 - 90	[2][3]
BPDA	ODA	128 - 175	2.1 - 8.7	3.8 - 70	[2]
6FDA	ODA	96 - 115	2.2 - 3.54	6.4 - 80	[4]

Note: The data presented is a range compiled from various sources and may vary depending on the specific synthesis conditions, film thickness, and testing methodology.

Experimental Protocols

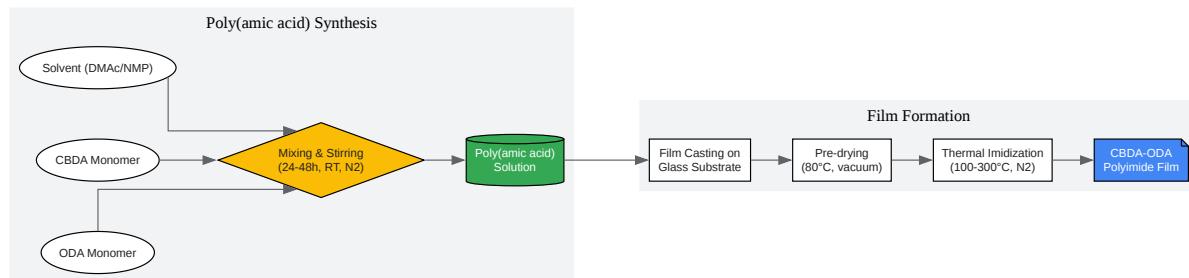
Synthesis of CBDA-ODA Polyimide Film

A representative two-step polymerization process is outlined below for the synthesis of a polyimide film from **Cyclobutane-1,2,3,4-tetracarboxylic dianhydride** (CBDA) and **4,4'-oxydianiline** (ODA).

- Poly(amic acid) (PAA) Synthesis:
 - In a dry, nitrogen-purged flask, a stoichiometric amount of ODA is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), to achieve a concentration of approximately 15-20 wt%.
 - The solution is stirred at room temperature until the ODA is completely dissolved.
 - A stoichiometric equivalent of CBDA is then added to the ODA solution in portions.
 - The reaction mixture is stirred at room temperature for 24-48 hours under a continuous nitrogen stream to form a viscous poly(amic acid) solution.
- Film Casting and Thermal Imidization:
 - The viscous PAA solution is cast onto a clean, dry glass substrate.

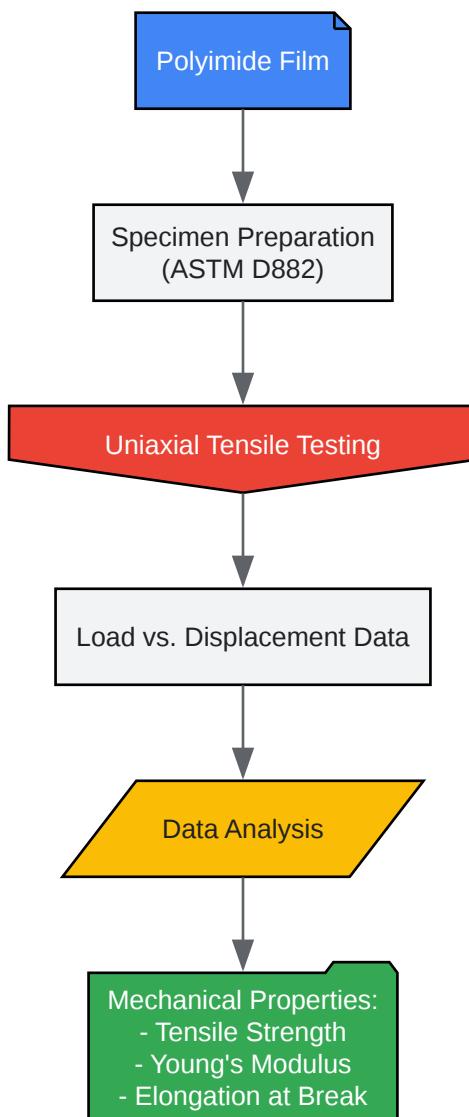
- The cast film is pre-dried in a vacuum oven at a relatively low temperature (e.g., 80°C) for several hours to remove the bulk of the solvent.
- The semi-dried film is then subjected to a stepwise thermal curing process (imidization) in a programmable oven under a nitrogen atmosphere. A typical curing cycle involves heating at 100°C, 200°C, and 300°C for 1 hour at each temperature.
- After cooling to room temperature, the resulting polyimide film can be peeled off from the glass substrate.

Mechanical Property Testing


The tensile properties of the polyimide films are characterized following the ASTM D882 standard for thin plastic sheeting.

- Specimen Preparation:
 - The prepared polyimide films are cut into rectangular strips with a width of 10 mm and a length of 100 mm.
 - The thickness of each specimen is measured at several points along its length, and the average value is recorded.
- Tensile Testing:
 - The tests are performed using a universal testing machine equipped with a load cell appropriate for the expected breaking force of the films.
 - The specimen is clamped into the grips of the testing machine with a gauge length of 50 mm.
 - The specimen is pulled at a constant crosshead speed, typically 5 mm/min, until it fractures.
 - The load and displacement data are recorded throughout the test.
- Data Analysis:

- Tensile Strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
- Young's Modulus is determined from the slope of the initial linear portion of the stress-strain curve.
- Elongation at Break is calculated as the percentage increase in length of the specimen at the point of fracture relative to the initial gauge length.


Visualizing the Workflow

The following diagrams illustrate the key processes involved in the preparation and evaluation of CBDA-based polyimide films.

[Click to download full resolution via product page](#)

Figure 1. Synthesis of CBDA-ODA Polyimide Film.

[Click to download full resolution via product page](#)

Figure 2. Mechanical Property Testing Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mechanical properties of films made from Cyclobutane-1,2,3,4-tetracarboxylic dianhydride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345555#mechanical-properties-of-films-made-from-cyclobutane-1-2-3-4-tetracarboxylic-dianhydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com